2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462430
InChI: InChI=1S/C16H23N3O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2
SMILES: C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN
Molecular Formula: C16H23N3O
Molecular Weight: 273.37 g/mol

2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13462430

Molecular Formula: C16H23N3O

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide -

Specification

Molecular Formula C16H23N3O
Molecular Weight 273.37 g/mol
IUPAC Name 2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide
Standard InChI InChI=1S/C16H23N3O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2
Standard InChI Key DTSKFXCOMNUXNM-UHFFFAOYSA-N
SMILES C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN
Canonical SMILES C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN

Introduction

Chemical Identity and Structural Characteristics

2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide is a tertiary amide featuring a pyrrolidine core substituted with benzyl and cyclopropyl groups. Its IUPAC name, 2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide, reflects the presence of:

  • A pyrrolidine ring (C₄H₈N) at position 3

  • A benzyl group (C₆H₅CH₂) attached to the pyrrolidine nitrogen

  • A cyclopropyl moiety (C₃H₅) on the acetamide nitrogen

The compound’s stereochemistry is critical, as the (R)-configuration at the pyrrolidine C3 position influences its biological interactions . The SMILES notation NCC(=O)N([C@@H]1CCN(C1)Cc1ccccc1)C1CC1 explicitly defines its chiral centers and connectivity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O
Molecular Weight273.37 g/mol
CAS Number1353996-68-5
PurityNot explicitly reported

Synthesis and Reaction Optimization

The synthesis of 2-amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide involves sequential functionalization of the pyrrolidine scaffold. While direct protocols are proprietary, analogous syntheses for related amides provide insight:

Key Synthetic Steps

  • Pyrrolidine Functionalization: Benzylation of pyrrolidin-3-amine via nucleophilic substitution using benzyl halides .

  • Amide Bond Formation: Coupling the modified pyrrolidine with cyclopropylamine derivatives under carbodiimide-mediated conditions (e.g., EDCI/HOBt).

  • Amination: Introduction of the primary amine group at the acetamide’s α-position through nitrile reduction or Strecker synthesis.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
BenzylationBenzyl bromide, K₂CO₃, DMF78–85%
Amide CouplingEDCI, HOBt, DCM, 0°C→RT65–72%
Final PurificationColumn chromatography (SiO₂)>95%

Notably, reaction temperatures exceeding 45°C risk epimerization at the pyrrolidine chiral center, necessitating strict thermal control.

Structural and Analytical Characterization

Advanced spectroscopic methods confirm the compound’s identity:

  • ¹H/¹³C NMR: Distinct signals for the cyclopropyl methylene (δ 0.4–0.6 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm).

  • Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 274.4, consistent with the molecular formula .

  • Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC), confirming >99% ee for the (R)-isomer .

Critical Insight: The cyclopropyl group’s ring strain enhances metabolic stability compared to linear alkyl substituents, a trait exploited in drug design.

Biological Activity and Mechanistic Hypotheses

While direct studies on 2-amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide are scarce, structurally related compounds exhibit:

  • Dopamine D₂ Receptor Modulation: N-substituted pyrrolidine amides show nanomolar affinity in radioligand assays.

  • MAO-B Inhibition: Cyclopropylamines irreversibly inhibit monoamine oxidase via covalent adduct formation.

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀/Ki
N-Cyclopropyl-pyrrolidinamideD₂ Receptor12 nM
Benzyl-pyrrolidine carbamateMAO-B8.3 µM

These data suggest potential applications in neurological disorders, though the subject compound’s efficacy remains unvalidated.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absence of ADMET data (absorption, distribution, metabolism, excretion, toxicity) limits therapeutic assessment.

  • Target Deconvolution: High-throughput screening against kinase/GPCR panels could identify primary molecular targets.

  • Stereochemical Optimization: Evaluating (S)- vs. (R)-isomers may reveal enantiomer-specific bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator